3-[(2-Octyldodecyl)oxy]propane-1,2-diol
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Overview
Description
3-[(2-Octyldodecyl)oxy]propane-1,2-diol is an organic compound with the molecular formula C23H48O3 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 2-octyldodecyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Octyldodecyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with 2-octyldodecyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
Propane-1,2-diol+2-Octyldodecyl alcoholAcid catalystthis compound+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Octyldodecyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-[(2-Octyldodecyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Octyldodecyl)oxy]propane-1,2-diol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Ethylhexyl)oxy]propane-1,2-diol: A similar compound with a shorter alkyl chain.
3-[(2-Decyldodecyl)oxy]propane-1,2-diol: A compound with a longer alkyl chain.
Uniqueness
3-[(2-Octyldodecyl)oxy]propane-1,2-diol is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific solubility, stability, and interaction characteristics.
Properties
CAS No. |
63566-52-9 |
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Molecular Formula |
C23H48O3 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
3-(2-octyldodecoxy)propane-1,2-diol |
InChI |
InChI=1S/C23H48O3/c1-3-5-7-9-11-12-14-16-18-22(20-26-21-23(25)19-24)17-15-13-10-8-6-4-2/h22-25H,3-21H2,1-2H3 |
InChI Key |
HGUHLRSLJMFCFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COCC(CO)O |
Origin of Product |
United States |
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